molecular formula C14H9Cl2F2NO2 B5130766 2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide

Cat. No. B5130766
M. Wt: 332.1 g/mol
InChI Key: IYEIFZYXFMBFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide, commonly known as Dicamba, is a synthetic herbicide that has been widely used in agriculture to control broadleaf weeds. The chemical structure of Dicamba belongs to the chemical family of benzoic acid derivatives, and its mode of action involves disrupting the plant's growth hormones, leading to abnormal growth and ultimately death.

Mechanism of Action

The mechanism of action of Dicamba involves disrupting the plant's growth hormones, leading to abnormal growth and ultimately death. Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. Dicamba binds to the same receptor as auxin, but it is more stable and persistent in the plant, leading to prolonged growth disruption.
Biochemical and Physiological Effects:
Dicamba has been shown to affect several physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also affects the plant's hormone balance, leading to abnormal growth and development. Dicamba has been found to be toxic to some non-target plants, and its persistence in the environment has raised concerns about its potential impact on ecosystems.

Advantages and Limitations for Lab Experiments

Dicamba has several advantages for lab experiments, including its effectiveness in controlling broadleaf weeds and its stability in the plant. However, its potential toxicity to non-target plants and its persistence in the environment can limit its use in certain experiments.

Future Directions

There are several future directions for research on Dicamba, including the development of more effective and environmentally friendly herbicides, the investigation of its impact on non-target organisms and ecosystems, and the development of new plant growth regulators based on its mechanism of action. Additionally, research on the development of Dicamba-resistant crops and the management of herbicide resistance in weeds is also important for sustainable agriculture.

Synthesis Methods

The synthesis of Dicamba involves several steps, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form the corresponding sodium salt. This salt is then reacted with 2,4-difluoroaniline to form the amide product, which is then further reacted with acetic anhydride to form Dicamba.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of broadleaf weeds. It has been used in various crops such as soybean, corn, wheat, and cotton. The use of Dicamba in agriculture has increased in recent years due to its effectiveness in controlling weeds that have developed resistance to other herbicides.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO2/c15-8-1-4-13(10(16)5-8)21-7-14(20)19-12-3-2-9(17)6-11(12)18/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEIFZYXFMBFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.